molecular formula C10H12FN B13647562 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine

Cat. No.: B13647562
M. Wt: 165.21 g/mol
InChI Key: SZUKNEPJUHLYQM-NSCUHMNNSA-N
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Description

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-fluoro-3-methylbenzaldehyde with an appropriate amine under basic conditions, such as using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group allows the compound to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluorine atom and the methyl group in 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine imparts specific chemical properties, such as increased lipophilicity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

SZUKNEPJUHLYQM-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CN)F

Canonical SMILES

CC1=C(C=CC(=C1)C=CCN)F

Origin of Product

United States

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